molecular formula C19H19N3O4S B2643840 2-[3-(4-METHYLBENZENESULFONYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE CAS No. 932320-64-4

2-[3-(4-METHYLBENZENESULFONYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE

Cat. No.: B2643840
CAS No.: 932320-64-4
M. Wt: 385.44
InChI Key: ZMNLAFBALFKOHP-UHFFFAOYSA-N
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Description

2-[3-(4-METHYLBENZENESULFONYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include benzenesulfonyl chloride, triethylamine, and various solvents such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-METHYLBENZENESULFONYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the imidazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the acetamide moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[3-(4-METHYLBENZENESULFONYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-METHYLBENZENESULFONYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • Indole derivatives

Uniqueness

2-[3-(4-METHYLBENZENESULFONYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-14-6-8-17(9-7-14)27(25,26)22-11-10-21(19(22)24)13-18(23)20-16-5-3-4-15(2)12-16/h3-12H,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNLAFBALFKOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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